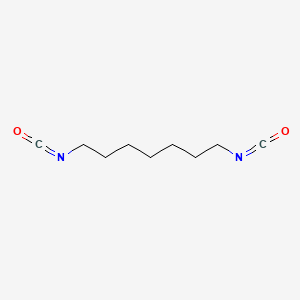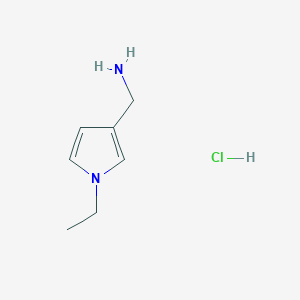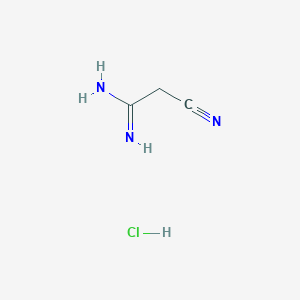
tert-Butyl 4-cyano-4-((4-(methoxycarbonyl)phenyl)amino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-cyano-4-((4-(methoxycarbonyl)phenyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C19H25N3O4 . It is a key intermediate in the synthesis of certain pharmaceuticals .
Synthesis Analysis
This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The synthetic method has been optimized for efficiency .Molecular Structure Analysis
The molecular weight of this compound is 359.42 . The exact structure can be determined using techniques such as MS and 1HNMR .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.20±0.1 g/cm3 and a predicted boiling point of 527.4±50.0 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 4-cyano-4-((4-(methoxycarbonyl)phenyl)amino)piperidine-1-carboxylate:
Pharmaceutical Development
This compound is often explored in pharmaceutical research for its potential as a building block in drug synthesis. Its unique structure, which includes a piperidine ring and a cyano group, makes it a valuable intermediate in the development of various therapeutic agents. Researchers investigate its role in creating new drugs with improved efficacy and reduced side effects .
Cancer Research
The compound’s structural components are of interest in cancer research. The cyano group and the piperidine ring are known to interact with biological targets that are crucial in cancer cell proliferation. Studies focus on its potential to inhibit cancer cell growth and induce apoptosis, making it a candidate for anti-cancer drug development .
Neuroprotective Agents
Research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease has highlighted the importance of compounds that can protect neuronal cells. This compound is studied for its neuroprotective properties, potentially offering a pathway to develop treatments that can slow down or prevent the progression of these diseases .
Anti-inflammatory Applications
The compound’s ability to modulate inflammatory pathways is another area of interest. It is investigated for its potential to reduce inflammation, which is a common underlying factor in many chronic diseases, including arthritis and cardiovascular diseases. Researchers aim to develop new anti-inflammatory drugs based on this compound .
Antimicrobial Research
Given the rise of antibiotic-resistant bacteria, there is a continuous need for new antimicrobial agents. This compound is studied for its antimicrobial properties, particularly its ability to inhibit the growth of various bacterial and fungal strains. Its unique structure allows it to be a promising candidate in the fight against resistant pathogens .
Organic Synthesis
Finally, the compound is a significant intermediate in organic synthesis. Its versatile structure allows it to be used in the synthesis of a wide range of organic molecules. Researchers utilize it to develop new synthetic pathways and improve existing ones, contributing to advancements in organic chemistry.
ChemScene Springer Springer Springer Springer : Springer : Springer : Springer
Future Directions
The compound has potential applications in the field of drug discovery due to its role as a key intermediate in the synthesis of certain pharmaceuticals . Its use as a semi-flexible linker in PROTAC development for targeted protein degradation also suggests potential future directions in the field of targeted therapies .
Mechanism of Action
Target of Action
It is noted that similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
It is known that similar compounds participate in suzuki–miyaura coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudo-halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Result of Action
It is noted that similar compounds have been used in the synthesis of various pharmaceuticals . The compound’s role in these syntheses suggests that it may have significant effects at the molecular and cellular level.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which similar compounds are involved, is known for its tolerance to various functional groups and reaction conditions . This suggests that the compound may be stable and effective under a wide range of conditions.
properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(13-20,10-12-22)21-15-7-5-14(6-8-15)16(23)25-4/h5-8,21H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNGSBREWOHUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126624 | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-[[4-(methoxycarbonyl)phenyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-4-((4-(methoxycarbonyl)phenyl)amino)piperidine-1-carboxylate | |
CAS RN |
1815591-96-8 | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-[[4-(methoxycarbonyl)phenyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1815591-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-[[4-(methoxycarbonyl)phenyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B3048706.png)
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)

![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)




![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B3048718.png)

